

Unveiling the Solid-State Architecture of Bimesityl: A Technical Guide

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Compound of Interest

Compound Name: *Bimesityl*

Cat. No.: *B1605842*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of **bimesityl** (2,2',4,4',6,6'-hexamethyl-1,1'-biphenyl), a sterically hindered aromatic hydrocarbon. Understanding the three-dimensional arrangement of **bimesityl** in the solid state is crucial for applications in materials science, and its conformational properties can offer insights for the design of novel therapeutics. This document summarizes the key crystallographic data, details the experimental procedures for its determination, and presents a logical workflow for such an analysis.

Core Crystallographic Data

The crystal structure of **bimesityl** has been determined by single-crystal X-ray diffraction. The key quantitative data are summarized in the tables below for facile comparison and reference.

Table 1: Crystal Data and Structure Refinement for **Bimesityl**

Parameter	Value
Empirical Formula	C ₁₈ H ₂₂
Formula Weight	238.36 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /c
Unit Cell Dimensions	
a	10.34(1) Å
b	9.68(1) Å
c	16.09(2) Å
α	90°
β	108.4(1)°
γ	90°
Volume	1526(3) Å ³
Z (molecules per unit cell)	4
Calculated Density	1.036 g/cm ³
Absorption Coefficient	0.48 mm ⁻¹
F(000)	520

Table 2: Selected Bond Lengths and Angles for **Bimesityl**

Bond/Angle	Length (Å) / Angle (°)
C1-C1' (Inter-ring)	1.495(5)
C-C (Aromatic, avg.)	1.395
C-C (Methyl, avg.)	1.510
Torsion Angle	
C2-C1-C1'-C2'	85.5(4)

Experimental Protocols

The determination of the crystal structure of **bimesityl** involves a series of well-defined experimental procedures. A detailed methodology is provided below.

Synthesis and Crystallization

Bimesityl can be synthesized through the Ullmann coupling of 2-iodomesitylene.

- **Synthesis of Bimesityl:** A mixture of 2-iodomesitylene and activated copper bronze is heated at approximately 200°C for several hours. The resulting solid is then extracted with a suitable solvent, such as chloroform, and purified by chromatography.
- **Crystallization:** Single crystals of **bimesityl** suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution in a solvent mixture, such as ethanol-chloroform, at room temperature.

X-ray Data Collection and Processing

- **Data Collection:** A suitable single crystal of **bimesityl** is mounted on a goniometer head. X-ray diffraction data is collected at a controlled temperature (e.g., 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo K α radiation, $\lambda = 0.71073$ Å). Data is collected over a range of ω and ϕ scans to ensure complete data coverage.
- **Data Processing:** The collected diffraction images are processed to integrate the reflection intensities. The data is corrected for Lorentz and polarization effects. An absorption

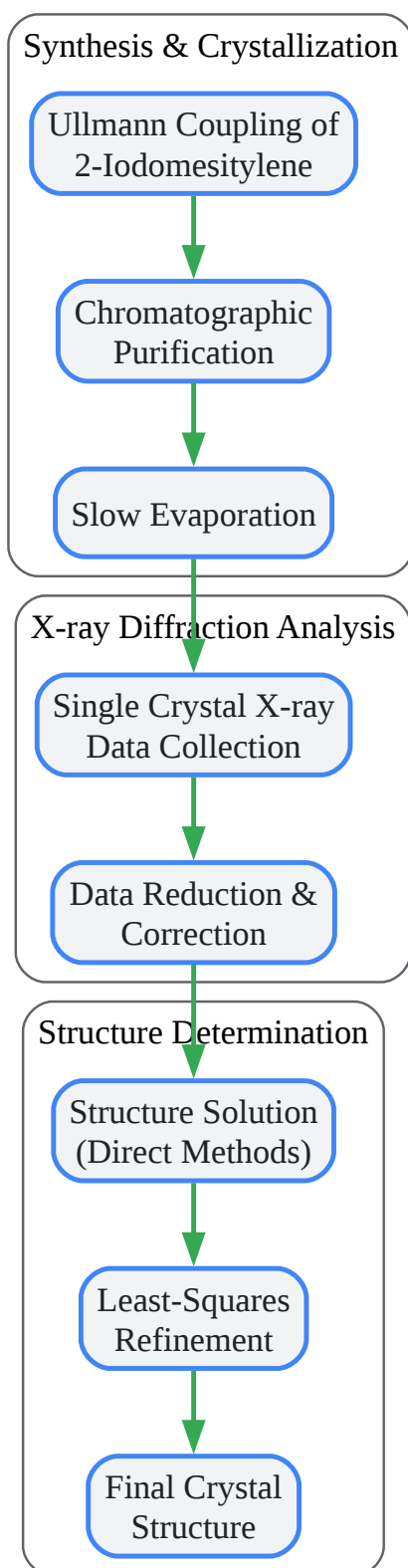
correction may be applied if necessary.

Structure Solution and Refinement

- **Structure Solution:** The crystal structure is solved using direct methods, which involve phasing the structure factors to generate an initial electron density map.
- **Structure Refinement:** The initial structural model is refined by full-matrix least-squares on F^2 . All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final refinement converges to a low R-factor, indicating a good agreement between the observed and calculated structure factors.

Visualizing the Workflow

The logical flow of the experimental and computational steps involved in **bimesityl** crystal structure analysis is crucial for understanding the process.



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Bimesityl Crystal Structure Analysis Workflow.

Structural Insights and Implications

The crystal structure of **bimesityl** reveals a significantly twisted conformation, with the two mesityl rings being nearly perpendicular to each other (dihedral angle of approximately 85.5°). This pronounced torsion is a direct consequence of the steric hindrance imposed by the ortho-methyl groups on each phenyl ring. This steric clash prevents the molecule from adopting a planar conformation, which would be electronically more favorable for π -system conjugation.

This fixed, non-planar geometry has significant implications for its potential use in drug design and materials science. In drug development, the rigid, three-dimensional scaffold of **bimesityl** could be utilized to design molecules with specific shapes to interact with biological targets. In materials science, the prevention of close packing due to its bulky nature can lead to the formation of porous materials or materials with interesting optical and electronic properties. The understanding of its solid-state structure is the first step towards harnessing these potentials.

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